molecular formula C12H6BrFINO3 B8346877 2-(4-Bromo-3-fluorophenoxy)-5-iodonicotinic acid

2-(4-Bromo-3-fluorophenoxy)-5-iodonicotinic acid

Cat. No. B8346877
M. Wt: 437.99 g/mol
InChI Key: WTOAKSUSRGAQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3-fluorophenoxy)-5-iodonicotinic acid is a useful research compound. Its molecular formula is C12H6BrFINO3 and its molecular weight is 437.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-3-fluorophenoxy)-5-iodonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-3-fluorophenoxy)-5-iodonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H6BrFINO3

Molecular Weight

437.99 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenoxy)-5-iodopyridine-3-carboxylic acid

InChI

InChI=1S/C12H6BrFINO3/c13-9-2-1-7(4-10(9)14)19-11-8(12(17)18)3-6(15)5-16-11/h1-5H,(H,17,18)

InChI Key

WTOAKSUSRGAQKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=N2)I)C(=O)O)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-butyllithium (150 mL, 375 mmol) in 950 mL THF was cooled to −10° C. and treated with a solution of 2,2,6,6-tetramethylpiperidine (72.7 mL, 428 mmol) in 50 mL THF. After stirring for 15 min, the solution was cooled to −78° C. and 2-fluoro-5-iodopyridine (80 g, 357 mmol) was added as a solution in 400 mL THF dropwise via addition funnel over 60 minutes. After stirring for an additional 30 min, CO2 was bubbled through the red solution for 10 minutes. The cooling bath was removed, and CO2 was bubbled through the reaction mixture for an additional hour. The reaction mixture was concentrated in vacuo, triturated with hexanes and again concentrated in vacuo. The crude residue was taken up in 360 mL DMF and was treated with 4-bromo-3-fluorophenol (68.1 g, 357 mmol) followed by potassium carbonate (61.6 g, 446 mmol). The resulting mixture was heated to 120° C. for 18 h. The reaction mixture was cooled to rt and filtered through celite. The filtrate was diluted with EtOAc (500 mL) and was acidified to pH 3 with 6 N HCl. The organics were washed with water, brine, dried over MgSO4 and concentrated in vacuo. The crude residue was triturated with ether/hexanes, and the derived solid was dried under a stream of nitrogen to provide 2-(4-bromo-3-fluorophenoxy)-5-iodonicotinic acid (108.93 g, 249 mmol) as a brown solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
72.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
68.1 g
Type
reactant
Reaction Step Four
Quantity
61.6 g
Type
reactant
Reaction Step Five

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